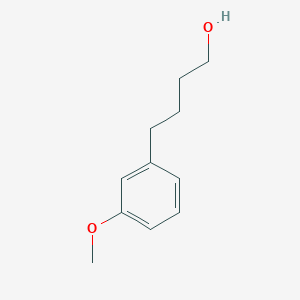

4-(3-Methoxyphenyl)butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Methoxyphenyl)butan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of benzenebutanol, where a methoxy group is attached to the third carbon of the butanol chain

Mecanismo De Acción

Target of Action

Similar compounds like 3-methyl-benzene-1,2-diol have been found to target proteins such as biphenyl-2,3-diol 1,2-dioxygenase

Mode of Action

Benzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . It’s plausible that Benzenebutanol, 3-methoxy- may interact with its targets in a similar manner, but this needs to be confirmed with further studies.

Biochemical Pathways

For instance, they play a role in the biosynthesis of glucosinolates , a class of secondary metabolites found in certain plants. They also participate in the benzoxazinoid biosynthetic pathway, which leads to the formation of defense compounds in major agricultural crops

Result of Action

For example, they can act as inhibitors of certain metabolic processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)butan-1-ol typically involves the reaction of benzene derivatives with butanol derivatives under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Methoxyphenyl)butan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated benzene derivatives.

Aplicaciones Científicas De Investigación

4-(3-Methoxyphenyl)butan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

Benzenebutanol: Lacks the methoxy group, leading to different chemical properties and reactivity.

Methoxybenzene (Anisole): Contains a methoxy group directly attached to the benzene ring, differing in its overall structure and applications.

Butanol: A simple alcohol without the benzene ring, exhibiting different physical and chemical properties.

Uniqueness

4-(3-Methoxyphenyl)butan-1-ol is unique due to the presence of both a benzene ring and a methoxy group, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound in research and industry.

Actividad Biológica

4-(3-Methoxyphenyl)butan-1-ol, also known by its chemical formula C11H16O2, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a butanol backbone with a methoxy-substituted phenyl group. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H16O2 |

| Molecular Weight | 184.25 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound can be attributed to its interactions with various biomolecules. Similar compounds have been shown to act through several mechanisms:

- Electrophilic Aromatic Substitution : The methoxy group enhances electrophilic reactivity, allowing the compound to participate in substitution reactions with proteins and nucleic acids.

- Inhibition of Metabolic Processes : Compounds with similar structures have been noted for their ability to inhibit key metabolic enzymes, which can affect cellular metabolism and signaling pathways.

- Antioxidant Activity : Research indicates that phenolic compounds often exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Antioxidant Properties

Studies suggest that this compound may possess significant antioxidant capabilities. This is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Compounds structurally related to this compound have demonstrated the ability to modulate inflammatory pathways. They can inhibit enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are involved in the inflammatory response .

Neuroprotective Potential

Research has indicated that certain derivatives of phenolic compounds can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This suggests a potential therapeutic application for this compound in neurodegenerative diseases.

Study on Antioxidant Activity

A study published in Natural Product Research evaluated the antioxidant activity of various phenolic compounds, including derivatives of this compound. The results indicated a strong correlation between the presence of the methoxy group and enhanced radical scavenging activity .

In Vivo Studies

In vivo studies have shown that administration of similar phenolic compounds can lead to significant reductions in markers of oxidative stress in animal models. For instance, a study involving rats demonstrated that treatment with methoxy-substituted phenols resulted in decreased lipid peroxidation levels .

Propiedades

IUPAC Name |

4-(3-methoxyphenyl)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-13-11-7-4-6-10(9-11)5-2-3-8-12/h4,6-7,9,12H,2-3,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHUEWFPQOHLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.